N'-(4-Methylbenzoyl)-2-naphthohydrazide

Description

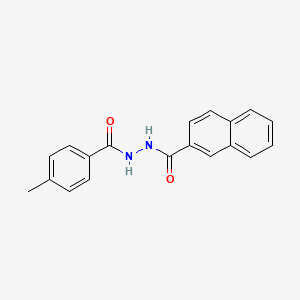

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(4-methylbenzoyl)naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-13-6-8-15(9-7-13)18(22)20-21-19(23)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJUACPKDPRXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232681 | |

| Record name | 2'-(4-Methylbenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-95-6 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-(4-methylbenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(4-Methylbenzoyl)-2-naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-(4-Methylbenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(4-methylbenzoyl)-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of N 4 Methylbenzoyl 2 Naphthohydrazide

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of compounds like N'-(4-Methylbenzoyl)-2-naphthohydrazide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, functional groups, and electronic system.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts (δ) are influenced by the electronic environment of each proton. In a solvent like DMSO-d₆, the amide (N-H) protons are expected to appear as two separate singlets at the most downfield region, typically between δ 10.0 and 11.0 ppm, due to the deshielding effect of the adjacent carbonyl groups and potential for hydrogen bonding. core.ac.uk

The aromatic protons of the 2-naphthyl group will resonate in the range of δ 7.5 to 8.5 ppm. The proton on the C1 position of the naphthalene (B1677914) ring is expected to be the most downfield of this group due to its proximity to the carbonyl function. The remaining six naphthyl protons will show a complex pattern of multiplets based on their coupling interactions.

The 4-methylbenzoyl moiety will display a characteristic AA'BB' system for its aromatic protons, appearing as two doublets around δ 7.3 and δ 7.8 ppm. The methyl (CH₃) protons will give rise to a sharp singlet in the upfield region, expected around δ 2.4 ppm.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(O)NH- | ~10.8 | Singlet |

| -NHC(O)- | ~10.6 | Singlet |

| Naphthyl-H1 | ~8.5 | Singlet or Doublet |

| Naphthyl-H (6 protons) | 7.5 - 8.2 | Multiplet |

| Benzoyl-H (ortho to C=O) | ~7.8 | Doublet |

| Benzoyl-H (meta to C=O) | ~7.3 | Doublet |

| -CH₃ | ~2.4 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbonyl carbons (C=O) of the hydrazide linkage are expected to have the most downfield chemical shifts, typically appearing in the δ 160-170 ppm range. researchgate.net The carbon atoms of the naphthalene and benzene (B151609) rings will resonate between δ 120 and 140 ppm. The quaternary carbons, including those attached to the carbonyl groups and the bridgehead carbons of the naphthalene ring, will generally have lower intensities compared to the protonated carbons. researchgate.net The methyl carbon (-CH₃) is the most shielded and will appear at the highest field, typically around δ 21 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthyl-C=O | ~165 |

| Benzoyl-C=O | ~163 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 120 - 130 |

| Methyl C (-CH₃) | ~21 |

To confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the naphthyl and methylbenzoyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C NMR data.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the amide groups typically appear as one or two sharp bands in the region of 3200-3300 cm⁻¹. masterorganicchemistry.com The presence of two distinct carbonyl groups (amide I bands) is confirmed by strong, sharp absorptions between 1650 and 1680 cm⁻¹. core.ac.uk The N-H bending vibration (amide II band) is expected to appear around 1530-1550 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. The structure of this compound contains multiple chromophores—the naphthalene ring, the benzoyl group, and the carbonyl groups—which form an extended conjugated system.

This conjugation is expected to result in strong absorptions in the UV region. The spectrum will likely be dominated by intense π→π* transitions associated with the aromatic rings and carbonyl groups, appearing at shorter wavelengths (e.g., 220-300 nm). The less intense n→π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the hydrazide moiety, are expected at longer wavelengths, potentially extending into the near-UV region (300-350 nm). researchgate.netresearchgate.net The presence of the naphthalene system, a larger conjugated unit than a simple benzene ring, typically shifts the absorption maxima to longer wavelengths (a bathochromic shift). beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound is inherently unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. The most common fragmentation pathways for hydrazide derivatives involve the cleavage of the weakest bonds, particularly the C-N and N-N bonds of the hydrazide linkage. libretexts.orgmiamioh.edu

Key expected fragmentation patterns for this compound include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. libretexts.org This can result in the formation of a 4-methylbenzoyl cation or a 2-naphthoyl cation after rearrangement.

N-N Bond Cleavage: The single bond between the two nitrogen atoms is relatively weak and can cleave to produce distinct fragments.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer can occur, leading to characteristic neutral losses. nih.gov

The analysis of these fragments allows for the reconstruction of the original molecular structure. For instance, the detection of ions corresponding to the 4-methylphenyl group (m/z 91), the 4-methylbenzoyl group (m/z 119), and the naphthyl group (m/z 127) would be strong evidence for the compound's identity.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [C₇H₇]⁺ | 4-Methylphenyl (tolyl) cation | 91 |

| [C₈H₇O]⁺ | 4-Methylbenzoyl cation | 119 |

| [C₁₀H₇]⁺ | Naphthyl cation | 127 |

| [C₁₁H₇O]⁺ | 2-Naphthoyl cation | 155 |

Electron Spin Resonance (ESR) Spectroscopy (where applicable for paramagnetic derivatives)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species that have unpaired electrons, known as paramagnetic species. libretexts.orgjfda-online.com These include free radicals, radical ions, and transition metal complexes with unpaired electrons.

In its native state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it is ESR-inactive and will not produce an ESR spectrum.

However, ESR spectroscopy would become an applicable and powerful tool if the compound were converted into a paramagnetic derivative. This could occur under specific conditions, such as:

Oxidation or Reduction: Chemical or electrochemical one-electron oxidation or reduction could generate a radical cation or radical anion, respectively.

Radiolysis: Exposure to high-energy radiation (like X-rays or gamma rays) can induce homolytic cleavage of bonds, forming free radicals. libretexts.org

Metal Complexation: If the hydrazide were used as a ligand to coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex could be studied by ESR.

If a paramagnetic derivative were formed, its ESR spectrum would provide detailed information about the electronic structure. nih.gov The key parameters derived from an ESR spectrum are the g-factor, which is analogous to the chemical shift in NMR, and the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). libretexts.orgaps.org This analysis could pinpoint the location of the unpaired electron within the molecule, offering insights into its delocalization across the naphthyl and benzoyl ring systems.

X-ray Crystallography and Structural Determination

Disclaimer: As of the latest search, specific single-crystal X-ray diffraction data for this compound is not publicly available. The following sections present data for structurally similar and relevant compounds, N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net and N'-Acetyl-N'-phenyl-2-naphthohydrazide, eurjchem.com to illustrate the principles and expected structural features. This information is provided for comparative and educational purposes.

Single-Crystal X-ray Diffraction for Solid-State Structure

Table 2: Illustrative Crystallographic Data for Related Hydrazide Compounds

| Parameter | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net | N'-Acetyl-N'-phenyl-2-naphthohydrazide eurjchem.com |

| Chemical Formula | C₁₅H₁₄N₂O₃ | C₁₉H₁₆N₂O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 11.7820 | 8.9164 |

| b (Å) | 8.5278 | 9.7058 |

| c (Å) | 13.6054 | 17.7384 |

| α (°) ** | 90 | 88.308 |

| β (°) | 109.346 | 89.744 |

| γ (°) | 90 | 86.744 |

| Volume (ų) ** | 1289.81 | - |

| Z (molecules/cell) | 4 | 2 |

The packing of molecules in the crystal is directed by a network of non-covalent interactions, with hydrogen bonding being particularly significant in hydrazide structures. chemguide.co.ukgatech.edukhanacademy.org In related compounds, the amide N-H group and the carbonyl C=O group are primary sites for hydrogen bonding. nih.govsemanticscholar.org For instance, in N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, intermolecular O-H···O hydrogen bonds link the molecules into chains. researchgate.net The crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide is stabilized by a network of N-H···O and C-H···O hydrogen bonds. eurjchem.com For this compound, it is expected that strong N-H···O=C hydrogen bonds would be the dominant interaction, linking molecules head-to-tail to form chains or dimeric motifs, which then assemble into a stable three-dimensional supramolecular architecture.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a primary technique for investigating the crystalline nature of a solid material and identifying the presence of different polymorphic forms. Polymorphs are distinct crystalline structures of the same compound that can exhibit different physical properties, including solubility and stability. An analysis of the scientific literature and chemical databases did not yield any PXRD data for this compound. Consequently, there is no information regarding its potential to exist in multiple polymorphic forms.

Typically, a PXRD analysis would provide a diffraction pattern with characteristic peaks at specific 2θ angles, which serve as a "fingerprint" for a particular crystalline form. The absence of such data precludes any discussion on the specific crystallographic details of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. This analysis provides critical information about the decomposition temperatures and the composition of the material. There are no published TGA studies for this compound. Therefore, specific data on its thermal stability, the temperature ranges of its decomposition, and the mass loss at each stage are not available.

A hypothetical TGA curve would illustrate the percentage of mass lost on the y-axis versus temperature on the x-axis, with distinct steps corresponding to the loss of specific molecular fragments.

Differential Thermogravimetric Analysis (DTG) is the derivative of the TGA curve, plotting the rate of mass loss against temperature. The peaks on a DTG curve indicate the temperatures at which the rate of mass loss is at its maximum, providing a more precise indication of the decomposition events. As no TGA data is available for this compound, no corresponding DTG data can be presented or analyzed.

Theoretical and Computational Investigations of N 4 Methylbenzoyl 2 Naphthohydrazide

Molecular Dynamics Simulations:MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time.

Solvent Effects on Molecular Structure and Reactivity:MD simulations can also model how a solvent affects a molecule's structure and behavior. The presence of a solvent can alter conformational preferences and influence reaction pathways and rates.

While studies on structurally related hydrazone compounds exist, providing insights into their synthesis, crystal structures, and in some cases, computational analyses, the strict focus on N'-(4-Methylbenzoyl)-2-naphthohydrazide, as requested, cannot be fulfilled without specific research on this molecule. The scientific community has yet to publish such a dedicated study. Therefore, the detailed data tables and in-depth research findings for this specific compound remain to be elucidated.

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on various hydrazide derivatives have revealed their potential to interact with a range of biological targets, offering insights into their possible therapeutic applications. For instance, derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) have been investigated as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism, making it a key target in the management of diabetes. nih.govresearchgate.net In these studies, the hydrazide and naphthalene-ol moieties were identified as vital for binding to essential amino acid residues like Glu277 and Gln279 within the enzyme's active site. nih.gov

Similarly, benzohydrazide (B10538) derivatives have been the focus of extensive computational analysis against various cancer-related targets. Novel benzohydrazides containing dihydropyrazole moieties have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov Molecular modeling simulations of these compounds have helped in understanding their structure-activity relationships and predicting their binding modes within the EGFR active site. nih.gov In other studies, benzylidene benzohydrazide derivatives have been docked against the EGFR protein receptor (PDB ID: 1m17), yielding binding energy values that suggest a potential for inhibition. researchgate.net

The following table summarizes the findings from molecular docking studies on compounds structurally related to this compound, highlighting the diversity of potential molecular targets and the nature of the predicted interactions.

| Molecular Target | Ligand/Compound Class | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| α-Glucosidase | 3-hydroxy-2-naphthohydrazide-based hydrazones | Glu277, Gln279 | - | nih.gov |

| EGFR Kinase | Benzohydrazide derivatives with dihydropyrazoles | Not specified | IC50 values reported | nih.gov |

| EGFR Protein Receptor (1m17) | Benzylidene benzohydrazide derivatives | Not specified | -6.69 to -7.74 kcal/mol | researchgate.net |

This table is generated based on available data for structurally related compounds and is intended to be illustrative of the potential interactions of this compound.

The principles of molecular recognition govern how molecules selectively bind to one another. In the context of this compound and its analogs, these principles are dictated by the compound's structural features and the complementary nature of the target's binding site.

Studies on a variety of hydrazone derivatives have consistently shown that the hydrazide backbone (-CO-NH-N=CH-) plays a crucial role in forming key hydrogen bonds with amino acid residues in the active sites of target proteins. nih.gov The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for multiple points of interaction, anchoring the ligand within the binding pocket.

The aromatic rings, in this case, the naphthalene (B1677914) and the 4-methylbenzoyl moieties, are significant contributors to binding through hydrophobic and π-π stacking interactions. researchgate.net The naphthalene group, being a large, planar aromatic system, can engage in favorable stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. The 4-methylbenzoyl group can also participate in hydrophobic interactions, with the methyl group potentially fitting into a small hydrophobic pocket.

Chemical Reactivity and Coordination Chemistry of N 4 Methylbenzoyl 2 Naphthohydrazide

Reaction Mechanisms and Pathways

No published studies on the kinetics and mechanisms of chemical transformations involving N'-(4-Methylbenzoyl)-2-naphthohydrazide were found.

There is no available research in the scientific literature regarding the photolytic behavior of this compound.

Coordination Chemistry with Metal Ions

Specific ligand design principles and studies on the chelating ability of this compound have not been reported.

There are no scientific articles detailing the synthesis and characterization of metal complexes formed with this compound.

No spectroscopic or structural analysis data for metal complexes of this compound has been published.

Magnetic Properties of Metal Complexes

The study of the magnetic properties of transition metal complexes provides valuable insight into their electronic structure, bonding, and geometry. The magnetic behavior of these complexes is primarily dictated by the number of unpaired electrons in the d-orbitals of the central metal ion and the nature of the ligand field.

The magnetic properties of metal complexes are typically investigated using techniques such as magnetic susceptibility measurements at various temperatures. From these measurements, the effective magnetic moment (μeff) can be calculated. This experimental value is often compared with the theoretical spin-only magnetic moment (μs.o.), which can be calculated using the following formula:

μs.o. = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magneton, the unit of magnetic moment. Deviations of the experimental magnetic moment from the spin-only value can provide information about orbital contributions to the magnetic moment and potential magnetic exchange interactions between metal centers.

For instance, in analogous Co(II) complexes, which have a d⁷ electronic configuration, high-spin octahedral complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M., which is significantly higher than the spin-only value of 3.87 B.M. for three unpaired electrons. This is due to a significant orbital contribution. researchgate.net Tetrahedral Co(II) complexes generally show magnetic moments in the range of 4.2–4.8 B.M. researchgate.net In contrast, low-spin octahedral or square planar Co(II) complexes, with one unpaired electron, would be expected to have magnetic moments closer to the spin-only value of 1.73 B.M. researchgate.netias.ac.in

For Ni(II) complexes (d⁸ configuration), octahedral geometries typically result in magnetic moments between 2.8 and 3.4 B.M., corresponding to two unpaired electrons, with a small orbital contribution. christuniversity.inasianpubs.org Tetrahedral Ni(II) complexes are expected to have higher magnetic moments, generally in the range of 3.5–4.2 B.M., due to a greater orbital contribution. christuniversity.inasianpubs.org Square planar Ni(II) complexes are typically diamagnetic (μeff = 0 B.M.) as all eight d-electrons are paired. christuniversity.in

In the case of Cu(II) complexes (d⁹ configuration), there is one unpaired electron, and the spin-only magnetic moment is 1.73 B.M. The experimental magnetic moments for monomeric Cu(II) complexes are typically in the range of 1.7–2.2 B.M., regardless of whether the geometry is octahedral, square planar, or tetrahedral. researchgate.net Values lower than the spin-only value can sometimes indicate antiferromagnetic coupling between adjacent copper centers in polynuclear complexes.

A hypothetical data table for metal complexes of this compound, based on typical values found for similar aroylhydrazone complexes, is presented below to illustrate the expected findings.

Table 1: Hypothetical Magnetic Data for Metal Complexes of this compound

| Complex | Metal Ion | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μs.o.) (B.M.) | Expected Experimental Magnetic Moment (μeff) (B.M.) | Probable Geometry |

| [Co(L)₂]Cl₂ | Co(II) | 3 | 3.87 | 4.3 - 5.2 | Octahedral (high-spin) |

| [Ni(L)₂]Cl₂ | Ni(II) | 2 | 2.83 | 2.8 - 3.4 | Octahedral |

| [Cu(L)₂]Cl₂ | Cu(II) | 1 | 1.73 | 1.7 - 2.2 | Distorted Octahedral |

| [Zn(L)₂]Cl₂ | Zn(II) | 0 | 0 | 0 | Diamagnetic/Tetrahedral |

Note: This table is illustrative and based on general expectations for aroylhydrazone complexes. "L" represents the deprotonated form of this compound.

Detailed research, including temperature-dependent magnetic susceptibility measurements, would be necessary to precisely determine the magnetic properties and elucidate the exact nature of the electronic ground states and any magnetic exchange interactions in the metal complexes of this compound.

Structure Activity Relationship Sar Studies for N 4 Methylbenzoyl 2 Naphthohydrazide Analogues

Design Principles for Structural Modifications

The rational design of analogues of N'-(4-Methylbenzoyl)-2-naphthohydrazide is based on established principles aimed at improving biological activity and overcoming pharmacological limitations. The core scaffold, a hydrazone, is recognized as a "privileged structure" in drug discovery, capable of binding to various biological targets. The design strategies typically involve modifying the peripheral aromatic rings and the linker region to fine-tune the molecule's electronic, steric, and hydrophobic properties.

Key Modification Strategies:

A-Ring (2-Naphthyl Moiety) Modification: The bulky and hydrophobic naphthyl group plays a significant role in binding interactions, often fitting into specific pockets within a biological target. Modifications are designed to explore the spatial and hydrophobic requirements of the binding site. Introducing substituents on the naphthyl ring can alter its electronic properties and create new interaction points. researchgate.netajpchem.org

B-Ring (4-Methylbenzoyl Moiety) Modification: The substituted benzoyl ring is a common site for structural variation. The type, position, and number of substituents can dramatically influence the compound's activity. Design principles involve introducing a variety of electron-donating groups (EDG) like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) and electron-withdrawing groups (EWG) like nitro (-NO₂) or halogens (-Cl, -F) to probe electronic requirements. nih.govnih.gov The goal is to optimize interactions such as hydrogen bonding, and π-π stacking.

A primary objective in modifying these structures is often to improve physicochemical properties, such as aqueous solubility, which can be a limitation for this class of compounds. Introducing polar or ionizable groups is a common strategy to enhance bioavailability. nih.gov

Impact of Substituent Effects on Molecular Properties and Interactions

Substituents on the aromatic rings of this compound analogues directly modulate their molecular properties, which in turn dictates their interaction with biological targets. The electronic nature of these substituents—whether they donate or withdraw electron density—is a key determinant of activity. nih.gov

The introduction of different functional groups alters several key molecular characteristics:

Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -Cl on the benzoyl ring can increase the acidity of the N-H proton and enhance the strength of intramolecular hydrogen bonds. nih.gov For example, studies on related benzohydrazides show that EWGs at the para-position of the benzylidene ring can significantly improve inhibitory activity against enzymes like α-glucosidase. nih.gov Conversely, electron-donating groups (EDGs) such as -CH₃ or -OCH₃ can increase electron density in the aromatic system, potentially strengthening π-π stacking interactions with target proteins. nih.gov

Steric Effects: The size and position of substituents influence the molecule's ability to fit into a binding pocket. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

Hydrogen Bonding: Hydroxyl (-OH), amino (-NH₂), or nitro (-NO₂) groups can act as hydrogen bond donors or acceptors. The presence and position of these groups are critical for anchoring the molecule within a target's active site. Studies on salicylaldehyde (B1680747) hydrazone derivatives show that the position of substituents significantly impacts the strength of intramolecular hydrogen bonds, which stabilizes the molecular conformation. nih.gov

The following table illustrates the predicted impact of various substituents on the benzoyl ring, based on SAR studies of analogous hydrazone compounds.

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Hydrogen Bonding | Potential Effect on Biological Activity |

|---|---|---|---|

| -H (Benzoyl) | Neutral | Baseline | Reference activity |

| -CH₃ (4-Methylbenzoyl) | Electron-Donating (weak) | Slightly weakened N-H acidity | May enhance hydrophobic interactions |

| -OCH₃ | Electron-Donating (strong) | Weakened N-H acidity | Can act as H-bond acceptor; may increase potency |

| -OH | Electron-Donating (strong) | Can form additional H-bonds | Often increases activity by providing a key interaction point researchgate.net |

| -Cl | Electron-Withdrawing (moderate) | Strengthened N-H acidity | Increases lipophilicity; often improves potency thepharmajournal.com |

| -NO₂ | Electron-Withdrawing (strong) | Significantly strengthened N-H acidity nih.gov | Often leads to a significant increase in potency nih.gov |

Mechanistic Insights from Structure-Activity Correlations

Correlating structural modifications with changes in biological activity provides valuable insights into the mechanism of action. For this compound analogues, SAR data can help elucidate how these molecules interact with their cellular targets, which often include enzymes or transcription factors.

For example, in the development of (E)-N-(4-nitrobenzylidene)-2-naphthohydrazide as an inhibitor of IκB kinase-β (IKK-β), molecular modeling showed that the naphthyl group occupies a hydrophobic pocket, while the hydrazone linker forms crucial hydrogen bonds with amino acid residues in the kinase's hinge region. The nitro group on the benzylidene ring was found to be critical for potent activity, likely by enhancing the electronic properties required for key interactions.

From SAR studies on related hydrazide series, several mechanistic principles can be inferred:

Enzyme Inhibition: Many hydrazones act as enzyme inhibitors. The SAR can reveal which parts of the molecule are essential for binding to the active site. For instance, if adding a hydroxyl group at a specific position consistently increases activity, it suggests this group is forming a critical hydrogen bond with an amino acid residue. researchgate.net

Conformational Rigidity: The planarity and rigidity of the hydrazone core are often important for activity. Substitutions that stabilize the planar conformation, such as through intramolecular hydrogen bonding, can enhance binding affinity. nih.gov

Chelating Properties: The hydrazide-hydrazone scaffold is known for its ability to chelate metal ions. If the biological activity correlates with the introduction of substituents that enhance this chelation potential (e.g., ortho-hydroxy groups), it may point to a mechanism involving the sequestration of essential metal cofactors in enzymes. biointerfaceresearch.com

The consistent observation that specific substitutions lead to predictable changes in activity confirms that the interactions are specific and not random. For instance, the finding that EWGs on the benzylidene ring consistently enhance the potency of hydrazide-based inhibitors suggests a mechanism where the polarization of the molecule is key to its function. nih.govnih.gov

Synthesis and Exploration of Derivatives and Analogues of N 4 Methylbenzoyl 2 Naphthohydrazide

Systematic Derivatization Strategies

The derivatization of N'-(4-methylbenzoyl)-2-naphthohydrazide and its precursors, primarily 2-naphthohydrazide (B185666) and 4-methylbenzohydrazide (B1294431), offers a pathway to novel molecular structures. These strategies typically target the reactive N-H protons of the hydrazide moiety.

One of the most common derivatization approaches for hydrazides is the reaction with isothiocyanates to form thiosemicarbazide (B42300) analogues. For instance, reacting a hydrazide like 2-naphthohydrazide with various aryl or alkyl isothiocyanates yields the corresponding N'-substituted thiosemicarbazides. This reaction adds a flexible and reactive thiourea (B124793) component to the molecule, which is a crucial intermediate for further heterocyclic synthesis. researchgate.net

Another derivatization strategy involves further acylation of the parent hydrazide. While this compound is already a diacylhydrazine, starting from a mono-acyl precursor like salicylhydrazide (2-hydroxybenzohydrazide) allows for the introduction of different acyl groups. For example, the acylation of a hydrazide with an acyl chloride, such as 4-fluorobenzoyl chloride, under controlled low-temperature conditions can yield the desired N,N'-diacylhydrazine. researchgate.netmdpi.com This method allows for the synthesis of unsymmetrical diacylhydrazines with varied electronic and steric properties.

Chemical derivatization is also a key strategy for enhancing the analytical detection of compounds, for example, by introducing chromophores or fluorophores for HPLC analysis or fragments amenable to mass spectrometry. nih.gov

Table 1: Potential Derivatization Reactions of Hydrazide Precursors

| Starting Material | Reagent | Product Type |

| 2-Naphthohydrazide | Phenyl isothiocyanate | N-(Phenylcarbamothioyl)-2-naphthohydrazide |

| 2-Naphthohydrazide | 4-Chlorobenzoyl chloride | N'-(4-Chlorobenzoyl)-2-naphthohydrazide |

| 4-Methylbenzohydrazide | Ethyl isothiocyanate | N-(Ethylcarbamothioyl)-4-methylbenzohydrazide |

Synthesis of Schiff Bases from this compound

The formation of Schiff bases, also known as hydrazones, is a cornerstone of hydrazide chemistry. These compounds are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. biointerfaceresearch.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by dehydration, often catalyzed by a few drops of acid. impactfactor.org

The synthesis of Schiff bases related to this compound generally starts from one of its mono-acyl precursors, such as 2-naphthohydrazide or 4-methylbenzohydrazide (p-toluic hydrazide). For example, new Schiff bases can be prepared by refluxing p-toluic hydrazide with various substituted aldehydes, such as 2,3-dihydroxybenzaldehyde (B126233), in a suitable solvent like ethanol (B145695). mdpi.com Similarly, reacting 2-naphthohydrazide with substituted aromatic aldehydes yields a series of N'-benzylidene-2-naphthohydrazides. heteroletters.orgsysrevpharm.org The reaction progression can be monitored by thin-layer chromatography, and the resulting solid product is often purified by recrystallization from a solvent like ethanol. impactfactor.orgmdpi.com

Microwave-assisted synthesis has also emerged as an efficient method for preparing hydrazones, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Table 2: Examples of Synthesized Schiff Bases from Hydrazide Precursors

| Hydrazide Precursor | Aldehyde Reagent | Resulting Schiff Base (Hydrazone) |

| 4-Methylbenzohydrazide | 2,3-Dihydroxybenzaldehyde | N'-(2,3-Dihydroxybenzylidene)-4-methylbenzohydrazide mdpi.com |

| Benzohydrazide (B10538) | 4-Methoxybenzaldehyde | (Z)-N′-(4-Methoxybenzylidene)benzohydrazide mdpi.com |

| 2-Aminobenzohydrazide | 4-Methylbenzaldehyde (B123495) | (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide biointerfaceresearch.com |

| Gallic Hydrazide | Acetophenone | N'-(1-Phenylethylidene)-3,4,5-trihydroxybenzohydrazide researchgate.net |

| Benzohydrazide | 2-Hydroxy-3-methoxybenzaldehyde | N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]benzohydrazide impactfactor.org |

Exploration of Heterocyclic Annulations Involving the Hydrazide Moiety

The hydrazide functional group and its derivatives are pivotal synthons for constructing five-membered aromatic heterocycles, such as oxadiazoles, triazoles, and thiadiazoles. These annulation (ring-forming) reactions significantly expand the chemical diversity derivable from the core structure.

1,3,4-Oxadiazoles: One of the most direct annulation reactions is the conversion of N,N'-diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles. Compounds like this compound can undergo cyclodehydration when treated with strong dehydrating agents such as phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640) to yield the corresponding 2-(4-methylphenyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole. nih.gov Modern methods for this transformation include the use of reagents like triphenylphosphine (B44618) in combination with trichloroisocyanuric acid, which can proceed under environmentally benign mechanochemical conditions. organic-chemistry.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from hydrazides typically involves a two-step process. First, the hydrazide is converted into an N-acylthiosemicarbazide intermediate by reacting with an isothiocyanate, as described in section 7.1. nih.gov This intermediate can then be cyclized. For example, heating the N-acylthiosemicarbazide in an alkaline medium (e.g., aqueous sodium hydroxide) leads to the formation of a 5-mercapto-1,2,4-triazole derivative. researchgate.netnih.gov Alternatively, reacting the thiosemicarbazide with hydrazine (B178648) hydrate (B1144303) can yield an aminotriazole. Classical methods like the Einhorn-Brunner and Pellizzari reactions also provide routes to 1,2,4-triazoles through the condensation of hydrazines with diacylamines or amides with acyl hydrazides, respectively. researchgate.net

1,3,4-Thiadiazoles: Similar to triazoles, the synthesis of 1,3,4-thiadiazoles often proceeds via an N-acylthiosemicarbazide intermediate. The cyclization to form the thiadiazole ring is typically achieved under strong acidic conditions. researchgate.net For instance, treating the thiosemicarbazide with cold, concentrated sulfuric acid promotes intramolecular cyclization with the elimination of water to afford the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivative.

Table 3: Summary of Heterocyclic Annulation Reactions from Hydrazide Derivatives

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocycle |

| N,N'-Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | 1,3,4-Oxadiazole nih.gov |

| N-Acylthiosemicarbazide | Sodium Hydroxide (NaOH), heat | 3-Aryl-4-aryl-5-mercapto-1,2,4-triazole nih.gov |

| N-Acylthiosemicarbazide | Concentrated Sulfuric Acid (H₂SO₄) | 2-(Arylamino)-5-aryl-1,3,4-thiadiazole researchgate.net |

| Hydrazide + Carbon Disulfide/KOH, then Hydrazine Hydrate | CS₂/KOH, then N₂H₄ | 4-Amino-5-aryl-3-mercapto-1,2,4-triazole |

Advanced Applications in Chemical Science and Materials

Catalytic Applications

The catalytic potential of N'-(4-Methylbenzoyl)-2-naphthohydrazide and its derivatives is an area of growing exploration, spanning both metal-catalyzed reactions and organocatalysis.

Role as Ligands in Metal-Catalyzed Reactions

Aroylhydrazones, such as this compound, are recognized for their versatile coordination diversity, which allows them to form stable complexes with a variety of metal ions. researchgate.netnih.gov These metal complexes have demonstrated significant catalytic activity in a range of organic transformations. researchgate.netmdpi.com The ability of the hydrazone moiety to exist in keto-enol tautomeric forms influences the coordination mode with metal ions, which is also dependent on factors like pH and the nature of the metal. mdpi.com

The coordination of this compound to metal centers can stabilize transition states and facilitate a variety of catalytic reactions. For instance, metal complexes of related aroylhydrazones have been successfully employed as catalysts in oxidation, epoxidation, and various condensation reactions. researchgate.net Copper(II) complexes of aroylhydrazones, for example, have shown to be efficient catalysts for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. mdpi.comresearchgate.net Similarly, pyridyl aroyl hydrazone-based metal complexes have been investigated for their electrocatalytic hydrogen evolution activity. nih.gov

The catalytic performance of these metal complexes is intricately linked to their structural and electronic properties. The specific substituents on the aroyl and hydrazide moieties can be tuned to modulate the catalytic activity and selectivity. While comprehensive catalytic studies specifically on this compound complexes are not yet widely reported, the existing body of research on analogous compounds strongly suggests its potential as a valuable ligand in the development of novel catalysts.

Table 1: Examples of Catalytic Applications of Aroylhydrazone Metal Complexes

| Metal Complex | Catalytic Reaction | Reference |

| Ni(II) complex of an aroylhydrazone | Cinnamyl alcohol oxidation | researchgate.net |

| Cu(II) complexes of (3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide | Peroxidative oxidation of cyclohexane | mdpi.com |

| Pyridyl aroyl hydrazone-based Ni(II) complex | Electrocatalytic hydrogen evolution | nih.gov |

| Cu(II) complexes of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Not specified, but synthesized for catalytic studies | nih.gov |

Organocatalysis Mediated by Hydrazide Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. beilstein-journals.org Hydrazide and hydrazone derivatives have been identified as promising scaffolds for the design of novel organocatalysts. nih.govmdpi.comacs.org These catalysts often operate under mild, environmentally friendly conditions and can provide high levels of stereoselectivity. beilstein-journals.orgmdpi.com

The reactivity of hydrazide-based organocatalysts often stems from their ability to form key intermediates, such as activated imines, which can then participate in a variety of transformations. nih.gov For example, 2-(aminomethyl)benzimidazoles have been shown to be effective catalysts for hydrazone and oxime formation at neutral pH. nih.govacs.org L-proline has been utilized as a recyclable organocatalyst for the green synthesis of various hydrazide derivatives. mdpi.com

While specific studies on the organocatalytic activity of this compound are limited, its structural features suggest potential in this area. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, along with the aromatic rings, could enable it to participate in various non-covalent interactions that are crucial for effective organocatalysis. Further research into the derivatization and application of this compound as an organocatalyst could lead to the development of new and efficient synthetic methodologies.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. dtic.mil The ability of this compound to engage in hydrogen bonding, π-π stacking, and other weak interactions makes it an attractive building block for the construction of supramolecular assemblies and molecular sensors.

Design of Supramolecular Assemblies

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science and nanotechnology. nih.govnih.gov The crystal structure of related benzohydrazide (B10538) derivatives reveals intricate networks of hydrogen bonds that dictate their packing in the solid state. nih.govresearchgate.net For example, the supramolecular structure of 4-[(4-methylbenzyl)oxy]benzohydrazide is governed by N—H⋯N and N—H⋯O hydrogen-bonding interactions, leading to the formation of a di-periodic supramolecular structure. nih.gov

The introduction of hydrophobic moieties can further influence the self-assembly process, particularly in aqueous environments. nih.gov The naphthyl and methylbenzoyl groups in this compound provide significant hydrophobicity, which, in concert with hydrogen bonding, could drive the formation of complex supramolecular architectures such as nanotubes or vesicles. While the specific self-assembly behavior of this compound has not been extensively documented, the principles derived from similar systems suggest a rich potential for the design of novel supramolecular materials.

Development of Molecular Sensors and Recognition Elements

The ability to selectively recognize and sense specific ions or molecules is crucial for applications in environmental monitoring, medical diagnostics, and chemical process control. Hydrazone-based chemosensors have garnered significant attention due to their straightforward synthesis and effective signaling mechanisms upon analyte binding. nih.gov

Derivatives of naphthohydrazide have been successfully developed as selective chemosensors for anions such as cyanide (CN⁻). nih.gov The sensing mechanism often involves a deprotonation event at the Schiff base center, induced by the anion, which leads to a distinct colorimetric or fluorometric response. nih.gov The binding affinity and selectivity of these sensors can be fine-tuned by modifying the electronic properties of the aromatic rings.

The structure of this compound, with its naphthyl signaling unit and potential anion binding sites (N-H and C=O groups), makes it a promising candidate for the development of new molecular sensors. Studies on related naphthyridine derivatives have demonstrated the importance of hydrogen bonding interactions in the effective binding of biologically relevant molecules. nih.gov

Table 2: Anion Sensing with Hydrazone-Based Chemosensors

| Chemosensor | Target Anion | Detection Method | Key Interaction | Reference |

| 3-hydroxy-2-naphthohydrazide (B1221801) derivatives | CN⁻ | Colorimetric and Fluorometric | Deprotonation of Schiff base | nih.gov |

| Calixpyrrole | F⁻, Cl⁻, H₂PO₄⁻ | Not specified | Hydrogen bonding | researchgate.net |

| Naphthyridine derivatives | Biotin analogues | ¹H-NMR titration | Hydrogen bonding | nih.gov |

Material Science Applications

The incorporation of specific molecular functionalities into polymeric materials can impart them with unique and desirable properties. While the direct application of this compound in material science is an area that remains to be fully explored, the chemistry of its constituent functional groups offers intriguing possibilities.

Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for the preparation of functional polymers through post-polymerization modification. nih.gov The hydrazide groups along the polymer backbone can react with various aldehydes and ketones to introduce a wide range of functionalities. This suggests that this compound, or its derivatives, could potentially be used as monomers or functionalizing agents in polymer synthesis. The rigid naphthyl and benzoyl groups could enhance the thermal stability and mechanical properties of the resulting polymers, while the hydrazide linkage provides a site for further chemical modification. The development of polymers incorporating this compound could lead to new materials with applications in areas such as high-performance plastics, functional coatings, and advanced composites.

Exploration in Molecular Organic Materials

This compound belongs to the broader class of hydrazone and diacylhydrazine derivatives, which are of significant interest in the field of molecular organic materials. The key to their utility lies in their π-conjugated systems, which can be modulated by attaching different electron-donating and electron-accepting groups to control properties like intramolecular charge transfer (ICT). mdpi.com The naphthyl and benzoyl groups in the compound provide extensive π-conjugation, a feature essential for creating organic materials with specific electronic and photophysical properties.

Organic molecules capable of self-assembly into micro- or nanostructures are fundamental for developing novel photonic devices, such as optical waveguides. mdpi.com The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen) in the hydrazide linkage of this compound facilitates the formation of ordered supramolecular structures through hydrogen bonding. This, combined with the potential for π-π stacking interactions between the aromatic rings, suggests that the compound could self-assemble into well-defined architectures suitable for applications in organic electronics and photonics.

Potential in Porous Materials and Porous Liquids

The development of porous materials, particularly porous liquids, represents a cutting-edge area of materials science. Porous liquids are a novel class of material that combines the permanent porosity of a solid with the fluid properties of a liquid. Type 2 porous liquids, for instance, are formed by dissolving shape-persistent cage molecules in a solvent that is too large to enter the cage's cavity. core.ac.uk This results in a liquid with empty, accessible pores.

While direct synthesis of porous liquids using this compound has not been extensively documented, its structural features suggest potential in this field. The rigid aromatic components (naphthyl and methylbenzoyl groups) are analogous to the building blocks used in creating porous organic frameworks (POFs) and metal-organic frameworks (MOFs). The hydrazide linkage offers a versatile point for covalent bond formation, similar to the imine condensations used to create scrambled cage molecules for porous liquids. core.ac.uk The ability of the molecule to form predictable, stable structures through hydrogen bonding and π-stacking could be harnessed to design novel porous solids or to act as a component in multicomponent porous liquid systems. Such materials could exhibit enhanced and selective gas uptake, with potential applications in gas storage and separation. core.ac.uk

Development of Functional Materials (e.g., responsive materials, optoelectronic materials)

Functional materials that respond to external stimuli are critical for the creation of sensors, switches, and smart devices. Hydrazone derivatives, which are structurally related to this compound, have been shown to be excellent candidates for such applications.

A notable example is a carbazole–naphthoyl hydrazone conjugate, which demonstrated reversible mechanochromism (color change upon grinding) and mechanofluorochromism (fluorescence change upon grinding). rsc.org This behavior is attributed to a transformation between a stable crystalline state and a metastable amorphous state with different molecular packing and intermolecular interactions. rsc.org Given the structural similarities, including the naphthoyl and hydrazone-like components, this compound could be explored for similar stimuli-responsive properties. The interplay of its rigid aromatic plates and the flexible hydrazide linker could allow for distinct packing arrangements that are sensitive to mechanical force, temperature, or solvent vapor. Such properties are highly desirable for applications in data storage, security inks, and environmental sensors.

Biological Activity at the Molecular Level (Mechanistic Studies)

The biological activity of this compound and related compounds is a subject of significant research, particularly concerning their interactions with enzymes and other biomacromolecules. These studies provide insight into their potential as therapeutic agents.

Enzyme Inhibition Mechanisms

Hydrazide and hydrazone derivatives are recognized as potent inhibitors of various enzymes. The core structure, featuring an azomethine group (-C=N-NH-C(O)-), is often responsible for this activity. researchgate.net

Studies on structurally similar compounds have elucidated specific inhibition mechanisms. For example, a series of N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides were synthesized and found to be effective inhibitors of monoamine oxidases (MAOs) and β-secretase. mdpi.com Similarly, hydrazones of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The mechanism of inhibition can vary. Kinetic analysis of a potent AChE inhibitor, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, revealed a mixed-type inhibition . nih.gov This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). nih.gov In contrast, some hydrazone derivatives have been identified as competitive inhibitors of laccase, where the inhibitor binds to the active site and directly competes with the substrate. nih.gov The specific mechanism is often dependent on the structures of both the inhibitor and the enzyme's active or allosteric sites. nih.gov

| Compound Class | Target Enzyme(s) | Observed Inhibition Mechanism | Reference |

|---|---|---|---|

| N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides | Monoamine Oxidases (MAOs), β-Secretase | Inhibitory activity identified | mdpi.com |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Mixed-type inhibition for the most potent AChE inhibitor | nih.gov |

| 4-Hydroxybenzohydrazide-hydrazones | Laccase (from Trametes versicolor) | Competitive inhibition | nih.gov |

Interaction with Biomacromolecular Targets (e.g., DNA binding, protein binding)

The interaction of small molecules with biomacromolecules like DNA is fundamental to the mechanism of action for many drugs. Small organic molecules can bind to DNA through several modes, including intercalation (stacking between base pairs), groove binding (fitting into the minor or major grooves), and electrostatic interactions with the phosphate (B84403) backbone. scispace.com

N,N′-Diacylhydrazines, the class to which this compound belongs, have been investigated for their DNA-binding capabilities. nih.gov Molecular docking studies of related diacylhydrazines revealed that the carbonyl (-C=O) and amine (-NH) groups are crucial for forming hydrogen bonds with DNA bases. nih.gov The planar aromatic rings, such as the naphthyl group in this compound, are ideal for intercalation between DNA base pairs. This mode of binding is further supported by studies on naphthyl-appended ruthenium complexes, which show strong DNA interaction via intercalation, leading to enhanced luminescence upon binding. nih.gov

The combination of planar aromatic systems for π-π stacking and hydrogen-bonding moieties within the structure of this compound suggests a strong potential for effective DNA interaction. Such binding can interfere with DNA replication and transcription, forming the basis of its potential cytotoxic or therapeutic effects.

| Compound Class / Molecule | Biomacromolecular Target | Primary Mode(s) of Interaction | Reference |

|---|---|---|---|

| N,N′-Diacylhydrazines | DNA | Hydrogen bonding with DNA bases via -NH and -C=O groups | nih.gov |

| Naphthyl-appended Ruthenium Complexes | Calf Thymus DNA (CT-DNA) | Intercalation | nih.gov |

| Small Planer Organic Molecules | DNA | Intercalation, Groove Binding, Electrostatic Interaction | scispace.com |

Conclusion and Future Research Directions

Summary of Key Academic Findings on N'-(4-Methylbenzoyl)-2-naphthohydrazide

A comprehensive review of existing scientific literature reveals a notable absence of dedicated research on this compound. While the synthesis of related hydrazide and hydrazone compounds is a common practice in chemical research, no specific scholarly articles focusing on the synthesis, characterization, or application of this compound have been identified.

The constituent parts of the molecule, the 2-naphthoyl group derived from 2-naphthoic acid and the 4-methylbenzoyl (or p-toluoyl) hydrazide moiety, are well-known in organic synthesis. chemicalbook.comwikipedia.orgsigmaaldrich.com For instance, p-toluic hydrazide is commercially available and has been used as a precursor in the synthesis of various Schiff bases and other derivatives. chemicalbook.comsigmaaldrich.com Similarly, 2-naphthoic acid and its derivatives are utilized in various chemical syntheses. wikipedia.org

Unexplored Research Avenues and Methodological Advancements

The absence of dedicated studies on this compound presents a multitude of unexplored research avenues. Future investigations could begin with the fundamental synthesis and characterization of this compound.

Key Unexplored Research Areas:

Synthesis and Characterization: The initial step would involve the synthesis of this compound, likely through the condensation of 2-naphthohydrazide (B185666) with 4-methylbenzoyl chloride or the reaction of 2-naphthoic acid hydrazide with a 4-methylbenzoyl derivative. Following synthesis, comprehensive characterization using modern spectroscopic and crystallographic techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure.

Infrared (IR) spectroscopy to identify functional groups.

Mass spectrometry to confirm the molecular weight.

Single-crystal X-ray diffraction to determine the precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions.

Biological Screening: Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities. This compound could be screened for various pharmacological properties, such as:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition: Assessing its potential to inhibit enzymes implicated in diseases, such as monoamine oxidases or cholinesterases. mdpi.com

Materials Science Applications: The naphthyl and benzoyl moieties suggest potential applications in materials science. Research could explore its use as:

A ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs).

An organic semiconductor or a component in optoelectronic devices.

A corrosion inhibitor.

Methodological advancements in computational chemistry could also be applied. Molecular modeling and density functional theory (DFT) calculations could predict the compound's structure, electronic properties, and potential reactivity, guiding experimental work.

Potential for Further Development of Related Hydrazide Systems in Chemical Research

The broader class of hydrazide and hydrazone compounds continues to be an area of intense research interest due to their versatile chemical properties and significant biological activities. nih.gov The development of new hydrazide-based systems holds considerable promise for various fields.

Table 1: Potential Research Directions for Hydrazide Systems

| Research Area | Description | Potential Applications |

| Medicinal Chemistry | Design and synthesis of novel hydrazide derivatives with enhanced biological activity and selectivity. | Development of new drugs for cancer, infectious diseases, and neurodegenerative disorders. |

| Coordination Chemistry | Use of hydrazides as ligands to create novel metal complexes with unique catalytic, magnetic, or optical properties. | Catalysis, sensing, and molecular magnetism. |

| Supramolecular Chemistry | Exploration of hydrazides in the construction of self-assembling systems and functional materials. | Drug delivery, smart materials, and nanotechnology. |

| Green Chemistry | Development of more environmentally friendly synthetic routes to hydrazides and their derivatives. | Sustainable chemical manufacturing. |

The study of structure-activity relationships (SAR) in hydrazide systems is crucial for rational drug design. By systematically modifying the aromatic and acyl components of the hydrazide scaffold, researchers can fine-tune the compound's properties to achieve desired biological effects. The exploration of compounds like this compound would contribute valuable data points to this broader understanding.

Q & A

Basic: What are the optimal synthetic routes for N'-(4-Methylbenzoyl)-2-naphthohydrazide, and how can reaction conditions be controlled to enhance yield?

Answer:

The synthesis typically involves condensation of 2-naphthoic hydrazide with 4-methylbenzoyl chloride under reflux conditions. Key steps include:

- Solvent Selection : Use ethanol or methanol as polar protic solvents to facilitate nucleophilic acyl substitution.

- Temperature Control : Maintain reflux at 80–100°C for 4–6 hours to ensure complete reaction .

- Purification : Recrystallization from methanol or column chromatography (e.g., chloroform:petroleum ether, 8:2) removes unreacted starting materials and byproducts .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride) to minimize side reactions .

Advanced: How can computational methods like DFT be integrated with experimental data to predict electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Steps include:

Geometry Optimization : Use crystallographic data (e.g., X-ray bond lengths/angles) as input for DFT software (e.g., Gaussian) .

Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy .

Reactivity Insights : Analyze Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Basic: What spectroscopic techniques are essential for characterizing structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR confirm hydrazide bond formation (N–H peaks at δ 10–12 ppm) and aromatic substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3300 cm) validate the core structure .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding) using SHELX software .

Advanced: What strategies resolve contradictions between in vitro and in vivo anti-inflammatory efficacy?

Answer:

- Bioavailability Studies : Assess solubility (via LogP calculations) and metabolic stability (e.g., liver microsomal assays) to explain reduced in vivo activity .

- Mechanistic Profiling : Compare in vitro NF-κB inhibition (e.g., luciferase reporter assays) with in vivo TNF-α suppression in murine models to identify off-target effects .

- Formulation Adjustments : Use liposomal encapsulation or pro-drug derivatives to enhance bioavailability .

Advanced: How does the crystal structure inform molecular interactions in biological systems?

Answer:

X-ray analysis reveals:

- Hydrogen Bonding : The hydrazide N–H group forms hydrogen bonds with kinase active-site residues (e.g., p38 MAPK), critical for inhibitory activity .

- Planarity : The naphthoyl and benzoyl groups adopt a coplanar conformation, facilitating π-π stacking with aromatic residues in target proteins .

- Torsional Flexibility : Substituents on the 4-methylbenzoyl group influence binding pocket accommodation .

Basic: What are common impurities, and how are they identified and removed?

Answer:

- Byproducts : Unreacted 2-naphthoic hydrazide or hydrolyzed 4-methylbenzoic acid.

- Detection : TLC (silica gel, ethyl acetate:hexane) or HPLC (C18 column, acetonitrile/water gradient) .

- Removal : Recrystallization (methanol) or column chromatography (silica gel, chloroform:methanol 95:5) .

Advanced: What in silico approaches predict binding affinity to p38 MAP kinase?

Answer:

- Molecular Docking : Use AutoDock Vina with p38 crystal structure (PDB: 1OUK) to simulate ligand-receptor interactions. Focus on the ATP-binding pocket .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Thr106, Met109) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy, correlating with IC values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.